Carbamic acid, (6-oxo-1-cyclohexen-1-yl)-, methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (6-oxo-1-cyclohexen-1-yl)-, methyl ester typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexenone derivative with methyl isocyanate in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (6-oxo-1-cyclohexen-1-yl)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various carbamate derivatives.
Scientific Research Applications
Carbamic acid, (6-oxo-1-cyclohexen-1-yl)-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (6-oxo-1-cyclohexen-1-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Carbamic acid, (6-oxo-1-cyclohexen-1-yl)-, methyl ester can be compared with other similar compounds, such as:
Carbamic acid derivatives: These compounds share the carbamate functional group but differ in their specific structures and properties.
Cyclohexenone derivatives: These compounds contain the cyclohexenone ring but may have different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
172686-91-8 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl N-(6-oxocyclohexen-1-yl)carbamate |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h4H,2-3,5H2,1H3,(H,9,11) |
InChI Key |
DEVBFPPYJSQUDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CCCCC1=O |
Origin of Product |
United States |
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